Dimethylketene

Übersicht

Beschreibung

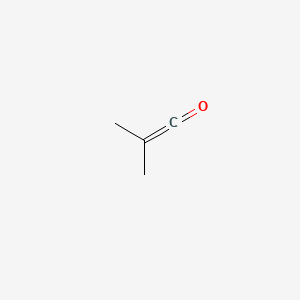

Dimethylketene is an organic compound belonging to the ketene family, characterized by the presence of two consecutive double bonds (C=C=O). It is a highly reactive molecule due to its unique structure, which makes it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Dimethylketene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-chloropropanoyl chloride using a strong base such as potassium tert-butoxide. Another method includes the pyrolysis of its polyester, which is formed by the base-catalyzed polymerization of this compound . Industrial production often involves the direct dimerization of this compound in the presence of aluminum chloride or trialkyl phosphites .

Analyse Chemischer Reaktionen

Dimethylketene undergoes a variety of chemical reactions, including:

Addition Reactions: It reacts readily with nucleophiles, electrophiles, and reagents with labile hydrogen atoms.

Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form cyclic compounds.

Polymerization: In the absence of ketenophiles, this compound can undergo self-addition to form oligomers and polymers.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dimethylketene has several scientific research applications:

Polymer Chemistry: It is used in the synthesis of polyesters and polyketones, which have applications in the production of biodegradable plastics and other materials.

Organic Synthesis: Due to its high reactivity, this compound is used as an intermediate in the synthesis of various organic compounds.

Industrial Applications: It is employed in the production of hydrophobic paper sizing agents and other industrial chemicals.

Wirkmechanismus

The reactivity of dimethylketene is primarily due to its unique structure, which features two consecutive double bonds. This structure allows it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions. The addition of water or alcohols to this compound involves a cyclic, hydrogen-bonded transition state . The presence of hydroxide or hydrogen ions can significantly affect the rate of these reactions .

Vergleich Mit ähnlichen Verbindungen

Dimethylketene is similar to other ketenes, such as diethylketene and diphenylketene. it is unique in its reactivity and the types of polymers it can form. For example, while diethylketene and diphenylketene can also undergo polymerization, the resulting polymers have different properties and applications . Other similar compounds include alkylidene ketenes, which are more difficult to access and have different reactivity profiles .

Conclusion

This compound is a highly reactive and versatile compound with numerous applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of various organic compounds and polymers

Biologische Aktivität

Dimethylketene (DMK), a compound with the formula CHO, has garnered attention in various fields due to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound is classified as a ketene, characterized by a cumulated double bond system. Its structure allows for high reactivity, particularly in nucleophilic addition reactions. The compound can be synthesized through various methods, including the thermal decomposition of acyl chlorides or the reaction of acetic anhydride with bases.

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity, particularly in the context of cellular metabolism and neuroprotection. Key findings from recent studies include:

- Metabolic Pathways : DMK influences several metabolic pathways, including those involved in mitochondrial function and neurotransmitter synthesis. For instance, exposure to this compound has been shown to affect the levels of critical precursors for catecholamines and serotonin, such as phenylalanine and tryptophan .

- Neuroprotective Effects : Studies have demonstrated that this compound can enhance neuronal survival under stress conditions. It appears to modulate Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This modulation leads to increased levels of protective metabolites like taurine .

Case Studies

Several case studies illustrate the diverse biological effects of this compound:

- Neuroprotection in Cell Models : In a study utilizing SH-SY5Y human neuroblastoma cells, exposure to this compound resulted in significant metabolic alterations that correlated with enhanced neuronal viability under oxidative stress conditions. The MTT reduction assay indicated that DMK treatment improved cell viability compared to untreated controls .

- Cognitive Function : In animal models, particularly hypothyroid rats, this compound administration led to improvements in memory and learning capabilities as assessed by the Morris water maze test. This suggests potential applications in treating cognitive impairments .

- Inflammation Reduction : A study involving a sepsis model indicated that this compound reduced inflammation and oxidative stress in brain tissue, highlighting its potential for treating inflammatory neurological conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methylprop-1-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKWPVSGXHSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-18-8 | |

| Record name | 1-Propen-1-one, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10208530 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-26-5 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.